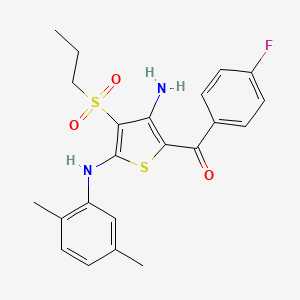

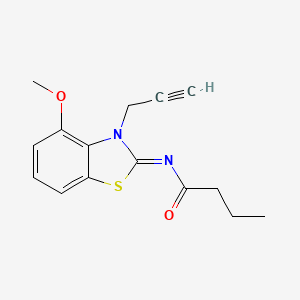

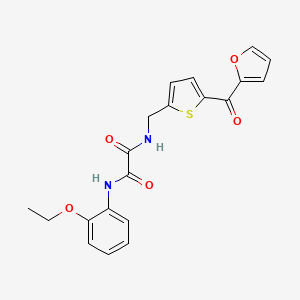

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide, also known as MPP+, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPP+ is a potent neurotoxin that has been shown to selectively destroy dopaminergic neurons, making it a valuable tool for studying Parkinson's disease.

Scientific Research Applications

Pharmaceutical Research

This compound, due to its benzothiazole and butyramide groups, may have applications in the development of new pharmaceuticals. Benzothiazoles are known for their antimicrobial, antitumor, and anti-inflammatory properties . Butyramides, on the other hand, can be used to modify the solubility and absorption characteristics of drug molecules . Therefore, this compound could be a candidate for creating new drugs with improved efficacy and bioavailability.

Material Science

In material science, the prop-2-yn-1-yl group within the compound’s structure suggests potential utility in polymer synthesis. This group can act as a reactive site for polymerization, leading to the creation of novel polymeric materials with specific mechanical and thermal properties suitable for industrial applications .

Chemical Synthesis

The compound’s structure indicates that it could be used as an intermediate in the synthesis of complex organic molecules. Its methoxy and prop-2-yn-1-yl groups are functional handles that can undergo various chemical reactions, making it a versatile building block in synthetic chemistry .

Agricultural Chemistry

Benzothiazole derivatives have been explored for their use in agriculture, particularly as fungicides and plant growth regulators . The compound could be investigated for similar applications, potentially leading to the development of new agricultural chemicals that help increase crop yields and protect plants from diseases.

Environmental Science

In environmental science, this compound could be studied for its ability to bind to pollutants or heavy metals, aiding in the detoxification and purification of contaminated environments. The benzothiazole ring system is known to interact with various metal ions, which could be leveraged in designing new environmental cleanup strategies .

Feed Additives

The safety and efficacy of aromatic ethers, including anisole derivatives, have been evaluated as feed additives for all animal species. Given the structural similarity, this compound might be explored for its potential as a feed additive to promote animal health and growth .

Antiviral Research

Compounds with a benzothiazole moiety have shown potential in antiviral research. This compound could be part of studies aiming to discover new antiviral agents, especially considering the ongoing need for treatments against emerging viral diseases .

Catalysis

The prop-2-yn-1-yl group in the compound’s structure is known to participate in catalytic processes, particularly in the presence of transition metals. This suggests that the compound could be used as a ligand or a catalyst in various chemical reactions, potentially improving their efficiency and selectivity .

Future Directions

properties

IUPAC Name |

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-4-7-13(18)16-15-17(10-5-2)14-11(19-3)8-6-9-12(14)20-15/h2,6,8-9H,4,7,10H2,1,3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEZWXPTZNCXCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2892933.png)

![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2892940.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2892941.png)

![6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892943.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride](/img/structure/B2892949.png)